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molecular formula C16H16ClN3O2S B8650997 5-Chloro-2-[2-(2-methylphenyl)ethyl]-1H-benzimidazole-6-sulfonamide CAS No. 89725-35-9

5-Chloro-2-[2-(2-methylphenyl)ethyl]-1H-benzimidazole-6-sulfonamide

Cat. No. B8650997
M. Wt: 349.8 g/mol
InChI Key: GPQCMHZSGVOXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04420487

Procedure details

To 11.5 g of 3-(2-methylphenyl)propionitrile in 50 ml of 6 N hydrochloric acid was added 11.8 g of 2-amino-4-chloro-5 sulfamylaniline and the suspension refluxed for 12 hours. The precipitate was collected by filtration and added with stirring to 200 ml of concentrated ammonium hydroxide. The free base was then collected and added to methanol; the methanol was brought to a boil, charcoal added, and the suspension filtered. Concentration in vacuo provided a semi-solid which upon treatment with acetonitrile gave a red solution and a precipitate (ammonium chloride). Concentration of the red solution in vacuo provided a solid which upon recrystallization from acetonitrile yielded off-white crystals, m.p. 205°-208°.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][C:10]#[N:11].[NH2:12][C:13]1[CH:19]=[C:18]([Cl:20])[C:17]([S:21](=[O:24])(=[O:23])[NH2:22])=[CH:16][C:14]=1N.[Cl-].[NH4+]>Cl>[Cl:20][C:18]1[C:17]([S:21](=[O:24])(=[O:23])[NH2:22])=[CH:16][C:14]2[NH:11][C:10]([CH2:9][CH2:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[CH3:1])=[N:12][C:13]=2[CH:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
CC1=C(C=CC=C1)CCC#N
Name
Quantity
11.8 g
Type
reactant
Smiles
NC1=C(N)C=C(C(=C1)Cl)S(N)(=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring to 200 ml of concentrated ammonium hydroxide
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension refluxed for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
The free base was then collected
ADDITION
Type
ADDITION
Details
added to methanol
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
the suspension filtered
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
provided a semi-solid which upon treatment with acetonitrile
CUSTOM
Type
CUSTOM
Details
gave a red solution
CUSTOM
Type
CUSTOM
Details
Concentration of the red solution in vacuo provided a solid which
CUSTOM
Type
CUSTOM
Details
upon recrystallization from acetonitrile yielded off-white crystals, m.p. 205°-208°

Outcomes

Product
Name
Type
Smiles
ClC1=CC2=C(NC(=N2)CCC2=C(C=CC=C2)C)C=C1S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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